Disodium stearoyl glutamate
Description
Structure
2D Structure
Properties
CAS No. |
38079-62-8 |
|---|---|
Molecular Formula |
C23H43NO5.Na C23H43NNaO5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
disodium;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |
InChI Key |
FTSXCFQXTFOYQH-BDQAORGHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Other CAS No. |
38079-62-8 |
Pictograms |
Irritant |
sequence |
E |
Origin of Product |
United States |
Physicochemical Principles Governing Disodium Stearoyl Glutamate Functional Performance
Interfacial Phenomena and Surface Activity Mechanisms
Disodium (B8443419) stearoyl glutamate (B1630785) is an anionic surfactant derived from L-glutamic acid and stearic acid. Its structure, featuring a hydrophobic stearoyl (C18) tail and a hydrophilic glutamate headgroup, gives it amphiphilic properties crucial for its function as a surface-active agent. This allows it to be effective in a variety of applications, including cosmetics and personal care products. cosmileeurope.euvernixa.com
Reduction of Surface Tension at Liquid-Air and Liquid-Liquid Interfaces
As a surfactant, disodium stearoyl glutamate reduces the surface tension of a liquid, which is the work required to create a unit area of a surface. libretexts.org By adsorbing at the interface between two immiscible phases, such as oil and water, or at the liquid-air interface, it lowers the interfacial tension. ncku.edu.tw This property is fundamental to its role as an emulsifier, facilitating the mixing of substances that would otherwise not blend well and ensuring the even distribution of products. vernixa.com The reduction of surface tension allows for the formation of stable emulsions. biotulin.com A public report on the chemical indicates a surface tension of 53.0 mN/m at 25°C. industrialchemicals.gov.au
Critical Micelle Concentration (CMC) Determinations and Influencing Factors
The critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which surfactant molecules begin to aggregate in the bulk solution to form micelles. chalmers.senih.gov Below the CMC, surfactant molecules exist as monomers. chalmers.se Once the CMC is reached, the surface tension of the solution typically reaches a minimum and remains constant with further increases in surfactant concentration. chalmers.se The CMC of N-acyl amino acid surfactants is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup. csic.es Generally, a longer alkyl chain results in a lower CMC due to the increased hydrophobic character of the molecule. csic.es The structure of the amino acid residue also plays a role; for instance, increasing the hydrophobicity of the amino acid residue generally leads to a decrease in the CMC. core.ac.uk The presence of electrolytes can also affect the CMC. acs.org
Below is a table showing the Critical Micelle Concentration (CMC) for various N-acyl amino acid surfactants, illustrating the effect of different amino acid residues on micelle formation.
| Surfactant | CMC (mM) at 298.15 K |
| Sodium N-dodecanoyl-glycinate (C12Gly) | 28.3 |
| Sodium N-dodecanoyl-L-alaninate (C12Ala) | 23.5 |
| Sodium N-dodecanoyl-L-valinate (C12Val) | 16.8 |
| Sodium N-dodecanoyl-L-leucinate (C12Leu) | 12.5 |
| Sodium N-dodecanoyl-L-phenylalaninate (C12Phe) | 10.5 |
| Sodium N-dodecanoyl-L-glutaminate (C12Gln) | 20.5 |
| Sodium N-dodecanoyl-L-threoninate (C12Thr) | 22.1 |
Data sourced from a study on the effect of the side chain of N-acyl amino acid surfactants on micelle formation. core.ac.uk
Hydrophilic-Lipophilic Balance (HLB) Contributions to Emulsification Efficacy
The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. It is a critical factor in determining the emulsifying efficacy of a surfactant. The HLB value indicates the type of emulsion a surfactant is likely to form. For instance, surfactants with a low HLB are more soluble in oil and tend to form water-in-oil (W/O) emulsions, while those with a high HLB are more water-soluble and favor the formation of oil-in-water (O/W) emulsions. google.com this compound is used as an O/W emulsifier. sdlookchem.com Its effectiveness in creating stable O/W emulsions is attributed to its appropriate HLB value, which allows it to reduce the interfacial tension between the oil and water phases effectively. google.com
Molecular Interactions and Self-Assembly Dynamics
The self-assembly of surfactant molecules into organized structures like micelles and bilayers is governed by a variety of intermolecular interactions. nih.gov For N-acyl amino acid surfactants, these interactions are crucial in determining the morphology and stability of the resulting aggregates. iitkgp.ac.in
Role of Hydrogen Bonding in Supramolecular Organization of N-Acyl Amino Acid Surfactants
Hydrogen bonding plays a significant role in the self-assembly of N-acyl amino acid surfactants. nih.gov The presence of amide groups in their structure allows for the formation of intermolecular hydrogen bonds, which can lead to a tighter packing of the surfactant molecules at interfaces and in self-assembled structures. researchgate.net This enhanced packing can influence the type of aggregate formed. For example, studies on related N-acyl amino acid surfactants have shown that intermolecular hydrogen bonding can be a driving force in the formation of bilayer structures and vesicles. iitkgp.ac.innih.gov The ability to form these hydrogen bonds distinguishes them from surfactants that lack this capability and contributes to their unique self-assembly behavior. researchgate.net Molecular dynamics simulations have also indicated that intermolecular hydrogen bonds are a primary factor in the close packing of N-acyl amino acid surfactants at the air-water interface. chalmers.se
Synergistic Effects in Mixed Surfactant Systems Involving this compound
When this compound is used in combination with other surfactants, synergistic effects are often observed. researchgate.net This means that the performance of the mixture, in terms of properties like surface tension reduction and emulsification, can be greater than the sum of the individual components. researchgate.netrsc.org These synergistic effects arise from favorable interactions between the different surfactant molecules in the mixed micelles and at the interface. researchgate.net For instance, the combination of an anionic surfactant like this compound with a non-ionic or zwitterionic surfactant can lead to a more efficient reduction in interfacial tension and the formation of more stable emulsions. cup.edu.cnscience.gov This is often due to a reduction in electrostatic repulsion between the headgroups, allowing for a more compact arrangement of the surfactant molecules. chalmers.se The study of these synergistic interactions is important for optimizing the performance of formulations in various applications. cup.edu.cn
Influence of Molecular Structure on Aggregate Microstructure and Packing
The unique molecular architecture of this compound, an anionic surfactant derived from L-glutamic acid and stearic acid, dictates its self-assembly into various aggregate microstructures in solution. This amphiphilic molecule consists of a hydrophobic stearoyl (C18) tail and a hydrophilic glutamate headgroup. This dual nature is fundamental to its surface activity and performance in various applications.
The packing of these molecules at interfaces and in bulk solution is influenced by several factors, including concentration, temperature, and the ionic strength of the medium. At a specific concentration known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. For the sodium salt of N-stearoyl glutamic acid, the CMC has been determined to be 6.00 mM. researchgate.net In these micelles, the hydrophobic stearoyl chains orient themselves towards the core, minimizing contact with water, while the hydrophilic glutamate headgroups form the outer shell, interacting with the aqueous environment. avenalab.com
The ability of this compound to form lamellar liquid crystalline structures is a key aspect of its functionality. avenalab.com In these structures, the surfactant molecules arrange themselves in bilayers, with the hydrophilic heads facing the aqueous phase and the lipophilic tails facing each other, creating a layered arrangement. avenalab.com This capacity to form such ordered structures is crucial for its role as an emulsifier and stabilizer in various formulations.
Interaction with Lipid Layers and Active Ingredient Penetration Enhancement Mechanisms
This compound's interaction with lipid layers, particularly the stratum corneum of the skin, is a critical aspect of its function in topical formulations. Its amphiphilic nature allows it to interact with the lipid bilayers of the skin, which can lead to an enhancement in the penetration of other active ingredients.
The primary mechanism behind this penetration enhancement is the transient disruption of the highly organized structure of the stratum corneum lipids. By inserting itself into the lipid lamellae, this compound can increase the fluidity of the lipid matrix, creating temporary pathways for other molecules to pass through more easily. This interaction is facilitated by the structural similarity of its stearoyl tail to the endogenous lipids found in the skin.
Furthermore, as a surfactant, this compound reduces the surface tension at the interface between the formulation and the skin. This allows for a more uniform application and spreading of the product, ensuring better contact and availability of the active ingredients for absorption.
In the context of emulsions, particularly those containing lipid-soluble active ingredients like ceramides, this compound plays a crucial role in forming small, stable particles. google.com By reducing the particle size of the emulsified lipids, it increases the surface area available for interaction with the skin, which can lead to improved delivery and efficacy of the encapsulated actives. google.com Research has shown that using sodium stearoyl glutamate can result in significantly smaller ceramide particles compared to other anionic surfactants, enhancing the stability of the formulation. google.com The formation of lamellar liquid crystal structures by the emulsifier helps to organize the oil and water phases, which is key to its effectiveness. avenalab.com
Below is a table summarizing key physicochemical properties of this compound relevant to its interaction with lipid layers.
| Property | Value | Implication for Lipid Interaction |
| Critical Micelle Concentration (CMC) | 6.00 mM researchgate.net | Indicates the concentration at which surfactant molecules aggregate, influencing interactions with lipid surfaces. |
| Log Kow (Partition Coefficient) | 1.23 (Calculated) industrialchemicals.gov.au | Suggests a degree of lipophilicity, enabling partitioning into the lipid-rich stratum corneum. |
| Water Solubility | 260-270 g/L at 20 °C industrialchemicals.gov.au | High water solubility ensures it can be effectively formulated in aqueous-based products while still interacting with lipids. |
| Molecular Weight | ~457.56 g/mol ncats.iochemspider.com | The size of the molecule influences its ability to insert into and fluidize lipid bilayers. |
Advanced Analytical and Characterization Techniques for Disodium Stearoyl Glutamate
Spectroscopic Characterization of Functional Groups
FTIR spectroscopy is a powerful technique for identifying the primary functional groups within the Disodium (B8443419) Stearoyl Glutamate (B1630785) molecule. The presence of both an amide linkage and carboxylate groups gives rise to a characteristic infrared spectrum. The amide group, formed from the reaction between stearic acid and glutamic acid, exhibits distinct absorption bands. The amide I band, primarily due to C=O stretching, and the amide II band, resulting from N-H bending and C-N stretching, are key indicators of the amide linkage's formation. libretexts.org Furthermore, the two carboxylate groups (-COO⁻) from the glutamate moiety produce strong, characteristic absorption peaks. The identities of N-stearoyl amino acids can be confirmed using advanced analytical techniques like FTIR. researchgate.net
| Functional Group | Vibration Type | Characteristic Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | N-H Stretch | 3170 - 3500 |
| Amide I (C=O) | C=O Stretch | 1630 - 1695 |
| Amide II (N-H) | N-H Bend | 1510 - 1570 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 |
| Alkyl Chain (C-H) | C-H Stretch | 2850 - 2960 |
Data compiled from general spectroscopic principles for amides and carboxylates. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the molecular structure of Disodium Stearoyl Glutamate, confirming its structural integrity and verifying the covalent linkages. nih.gov Both ¹H NMR and ¹³C NMR are utilized for a complete structural assignment.
In ¹H NMR spectroscopy, distinct signals corresponding to the protons of the stearoyl fatty acid chain (long alkyl chain) and the glutamate backbone can be resolved. The protons on the carbon atoms adjacent to the carbonyl group are typically deshielded and appear at a characteristic chemical shift. libretexts.org
¹³C NMR spectroscopy is particularly useful for confirming the presence of the carbonyl carbons from both the amide and the two carboxylate groups, which resonate in the highly deshielded region of the spectrum (160-180 ppm). libretexts.org The numerous signals from the long stearoyl chain's methylene (B1212753) (-CH₂-) groups can also be observed in a specific region of the spectrum. Analysis of N-stearoyl amino acids has been confirmed using ¹H NMR spectroscopy. researchgate.net
| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Stearoyl -CH₃ | ~0.8 - 0.9 | Terminal methyl group of the fatty acid chain. |
| ¹H | Stearoyl -(CH₂)n- | ~1.2 - 1.6 | Bulk methylene protons of the fatty acid chain. |
| ¹H | Glutamate α-CH | ~4.0 - 4.5 | Proton on the chiral carbon, adjacent to the amide nitrogen and a carboxylate group. |
| ¹³C | Stearoyl -CH₃ | ~14 | Terminal methyl carbon. |
| ¹³C | Stearoyl -(CH₂)n- | ~22 - 34 | Methylene carbons of the fatty acid chain. |
| ¹³C | Amide C=O | ~170 - 175 | Carbonyl carbon of the amide linkage. |
| ¹³C | Carboxylate C=O | ~175 - 180 | Carbonyl carbons of the two carboxylate groups. |
Data estimated from typical chemical shifts for fatty acids, amino acids, and amides. libretexts.orghmdb.ca
Chromatographic and Mass Spectrometric Approaches for Purity Assessment
The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and specific approach for assessing the purity of this compound and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. akjournals.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. This method effectively separates the main compound from nonpolar impurities (e.g., residual stearic acid) and more polar impurities (e.g., residual glutamic acid). Due to the lack of a strong chromophore in the molecule, detection can be challenging with standard UV-Vis detectors. mdpi.com Therefore, alternative detection methods such as Charged Aerosol Detection (CAD) or coupling the HPLC system to a mass spectrometer (LC-MS) are often preferred for accurate quantification. mdpi.comacgpubs.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (Octadecyl silica) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like formic acid) | Elutes compounds from the column with increasing organic solvent concentration. |
| Detection | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or UV (after derivatization) | Provides universal or specific detection for quantification and identification. mdpi.comacgpubs.org |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
Table constructed based on common HPLC methods for surfactants and fatty acids. mdpi.comacgpubs.org
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an exceptionally powerful tool for impurity profiling. resolvemass.ca It offers high sensitivity and specificity, enabling the detection, identification, and quantification of trace-level impurities. resolvemass.casterlingpharmasolutions.com For this compound, potential impurities can arise from the manufacturing process or subsequent hydrolysis. These may include unreacted starting materials such as stearic acid and L-glutamic acid, the monosodium salt intermediate, or byproducts from the hydrolysis of the amide bond. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities, facilitating their structural elucidation. thermofisher.comalmacgroup.com
| Compound/Impurity | Chemical Formula | Expected Molecular Weight (g/mol) | Potential Origin |
|---|---|---|---|
| This compound | C₂₃H₄₁NNa₂O₅ | 457.6 | Main Product |
| Monosodium Stearoyl Glutamate | C₂₃H₄₂NNaO₅ | 435.6 | Incomplete neutralization |
| Stearoyl Glutamic Acid | C₂₃H₄₃NO₅ | 413.6 | Incomplete neutralization |
| Stearic Acid | C₁₈H₃₆O₂ | 284.5 | Unreacted starting material / Hydrolysis byproduct |
| L-Glutamic Acid | C₅H₉NO₄ | 147.1 | Unreacted starting material / Hydrolysis byproduct |
Molecular weights calculated from chemical formulas. nih.govnih.gov
Thermal Analysis of Structural Stability
Thermal analysis techniques are used to evaluate the stability of this compound at elevated temperatures. These methods measure changes in the physical and chemical properties of the material as a function of temperature, providing critical information about its decomposition profile and thermal transitions. N-stearoyl amino acids have been characterized using differential scanning calorimetry. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA can identify the onset temperature of thermal decomposition. The stability of the glutamic acid component is a key factor; studies have shown that glutamic acid itself can convert to pyroglutamic acid at elevated temperatures, particularly under certain pH conditions. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect thermal events such as melting, crystallization, and glass transitions. For a compound like this compound, DSC can reveal information about its solid-state properties and thermal stability before decomposition. The thermal decomposition of glutamic acid has been observed to occur at temperatures between 185 °C and 280 °C, a process involving the endothermic release of water and some ammonia. nih.govbiorxiv.org
| Analytical Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Determines the onset temperature of thermal decomposition, indicating the upper limit of its thermal stability. |
| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions. | Identifies melting points, phase transitions, and the endothermic/exothermic nature of decomposition. researchgate.net |
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability and decomposition profile of materials. wikipedia.org By monitoring the change in mass of a sample as a function of temperature, TGA reveals the temperatures at which degradation processes occur.
For this compound, a TGA thermogram would be expected to show an initial mass loss corresponding to the evaporation of any residual water. This would be followed by a stable plateau until the onset of thermal decomposition. The decomposition of the molecule would likely occur in multiple stages, corresponding to the cleavage of the stearoyl tail, the amide bond, and the decarboxylation of the glutamate headgroup.
Illustrative TGA Data for a Related Compound (Glutamic Acid)
To illustrate the type of data obtained from a TGA experiment, the following table summarizes the key decomposition stages observed for glutamic acid. nih.gov It is important to note that this data is for the parent amino acid and not this compound itself; the presence of the stearoyl chain and the disodium salt form would significantly alter the decomposition temperatures.
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Event (for Glutamic Acid) |
| 185 - 220 | ~12 | Initial decomposition, primarily loss of water |
| 220 - 280 | Further mass loss | Formation of pyroglutamic acid and other condensates |
This data is illustrative and based on the thermal decomposition of glutamic acid. nih.gov
Differential Scanning Calorimetry (DSC) in Gelation Studies
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. ebrary.netnih.gov This allows for the determination of transition temperatures and enthalpies associated with physical changes like melting, crystallization, and glass transitions. In the context of surfactants like this compound, DSC is particularly useful for studying their behavior in solution, including micellization and the formation and melting of gels.
Amino acid-based surfactants are known to form gels in various solvents, and DSC can be used to characterize the thermodynamics of these gel-sol transitions. researchgate.net A typical DSC thermogram for a gel formed with an amino acid surfactant would show an endothermic peak upon heating, corresponding to the melting of the gel structure. The peak temperature of this transition is the gel melting temperature (Tm), and the area under the peak corresponds to the enthalpy of melting (ΔH).
Expected DSC Observations for an Amino Acid Surfactant Gel
The following table outlines the expected thermal events and the information that can be gleaned from a DSC analysis of a gel formulated with an amino acid surfactant.
| Thermal Event | Temperature Range | Enthalpy Change | Significance in Gelation Studies |
| Glass Transition (Tg) | Varies | Step change in heat capacity | Indicates the transition from a glassy to a rubbery state in the amorphous regions of the gelator network. |
| Gel Melting (Tm) | Varies | Endothermic (Positive ΔH) | Represents the temperature at which the gel structure breaks down and transitions to a sol. Provides information on the thermal stability of the gel. |
| Crystallization (Tc) | Varies (on cooling) | Exothermic (Negative ΔH) | Indicates the temperature at which the surfactant molecules self-assemble and crystallize to form the gel network upon cooling from the sol state. |
This table represents expected observations for a typical amino acid surfactant gel and is for illustrative purposes.
These parameters are crucial for understanding the stability and functional temperature range of formulations containing this compound as a gelling agent.
Elemental Compositional Analysis for Stoichiometric Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized batch of this compound, elemental analysis serves as a critical quality control step to validate its stoichiometry and purity. The most common method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis.
The theoretical elemental composition of this compound (C₂₃H₄₁NNa₂O₅) can be calculated from its molecular formula and the atomic weights of its constituent elements.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 23 | 276.253 | 60.37 |
| Hydrogen | H | 1.008 | 41 | 41.328 | 9.04 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.06 |
| Sodium | Na | 22.990 | 2 | 45.98 | 10.05 |
| Oxygen | O | 15.999 | 5 | 79.995 | 17.48 |
| Total | 457.563 | 100.00 |
Experimentally, a small, precisely weighed amount of the synthesized this compound would be combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured by detectors. The percentages of carbon, hydrogen, and nitrogen in the sample are calculated from these measurements. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the correct synthesis and purity of the compound.
Disodium Stearoyl Glutamate in Advanced Material Science and Engineering
Colloidal System Design and Stabilization
The performance of disodium (B8443419) stearoyl glutamate (B1630785) as a stabilizer is rooted in its ability to adsorb at interfaces, reducing the interfacial tension between immiscible phases and creating protective barriers that prevent coalescence or aggregation.
Disodium stearoyl glutamate is a highly effective emulsifier for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. specialchem.comavenalab.com Its amphiphilic nature, consisting of a lipophilic stearoyl tail and a hydrophilic glutamate head, enables it to reduce the surface tension between oil and water, facilitating the formation of finely dispersed mixtures. typology.comcosmileeurope.eu
In these systems, the emulsifier molecules orient themselves at the oil-water interface, with the hydrophobic tails penetrating the oil droplets and the hydrophilic heads remaining in the aqueous phase. This action forms a stabilizing interfacial film that prevents droplet coalescence. The compound is valued for its efficiency at low concentrations, which allows for the creation of stable and economical formulations. avenalab.com Research has also noted its utility in the formation of microemulsions, which are thermodynamically stable, transparent, and nano-sized droplet dispersions.
A key factor in the stability of emulsions formed with the related compound, sodium stearoyl glutamate, is its ability to form lamellar liquid crystalline structures within the emulsion. avenalab.com These layered arrangements of surfactant and water molecules create a network that entraps the oil droplets, significantly enhancing the long-term stability of the formulation and contributing to a desirable silky texture. avenalab.com
| Property | Description |
| Emulsion Types | Capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) systems. avenalab.com |
| Stabilization Mechanism | Reduces interfacial tension and forms a protective film around dispersed droplets. avenalab.comtypology.com |
| Key Structural Feature | Forms lamellar liquid crystalline structures that enhance stability and texture. avenalab.com |
| Applications | Used in a variety of products, including creams, lotions, and foundations. typology.comvernixa.com |
Pickering emulsions represent a distinct class of emulsions stabilized by solid particles that adsorb at the oil-water interface, rather than by molecular surfactants like this compound. researchgate.netmdpi.com These systems are of great interest because they can offer enhanced stability against coalescence and Ostwald ripening and may reduce the need for conventional surfactants. mdpi.comnih.gov The particles used can range from inorganic materials like silica (B1680970) to organic nanocrystals. nih.govresearchgate.net
This compound functions as a molecular amphiphile. cosmileeurope.eu While it is a primary stabilizer for conventional emulsions, its specific role as the solid particulate stabilizer in Pickering emulsion systems is not documented in available research. The principles governing Pickering stabilization rely on the irreversible adsorption of solid particles, a different mechanism from the dynamic adsorption of soluble surfactant molecules. mdpi.com
This compound contributes to viscosity modification and sedimentation control primarily through its ability to structure the continuous phase of a dispersion. The formation of lamellar liquid crystalline networks by the related sodium stearoyl glutamate is a key mechanism in this process. avenalab.com These ordered, layered structures increase the viscosity of the aqueous phase in an oil-in-water emulsion.
This increase in viscosity provides a rheological barrier that hinders the movement of dispersed particles or droplets, thereby preventing sedimentation (for solid particles) or creaming (for liquid droplets). By creating a more structured and viscous continuous phase, the surfactant helps to maintain a homogenous dispersion over time, which is critical for the stability and shelf-life of many formulations. The ability of particle networks at the interface in certain colloidal systems to confer rigidity and viscosity is a known stabilization mechanism. mdpi.com
The stable emulsions and microemulsions formed using this compound serve as effective vehicles for encapsulation. By forming discrete and stable droplets within a continuous phase, these colloidal systems can entrap and protect active compounds. This is a fundamental principle of microencapsulation technology.
Lipophilic (oil-soluble) active ingredients can be dissolved in the oil phase of an O/W emulsion and encapsulated within the surfactant-stabilized droplets, shielding them from degradation and controlling their release. Conversely, hydrophilic (water-soluble) compounds can be protected within the water droplets of a W/O emulsion. The design of such delivery systems is a primary application for stable emulsions, making this compound a valuable tool in fields requiring the controlled delivery of active materials. mdpi.com
Supramolecular Assembly and Material Architectures
The molecular structure of this compound, with its combination of a long alkyl chain, an amino acid backbone, and ionic groups, provides the necessary components for self-assembly into ordered supramolecular structures. These architectures are driven by a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and electrostatic interactions.
Scientific studies have confirmed the ability of acyl glutamate surfactants to self-assemble into complex, ordered structures.
Lamellar Microstructures: The related compound, sodium stearoyl glutamate, is known to self-assemble into lamellar liquid crystalline phases in aqueous solutions. avenalab.com In these structures, the surfactant molecules arrange themselves into bilayers, with the hydrophobic stearoyl chains forming an inner core and the hydrophilic glutamate heads facing the outer aqueous environment. This creates a layered arrangement that is crucial for stabilizing emulsions and can also be harnessed to create structured materials. avenalab.com
Nanostructure Formation: Research on the parent molecule, L-N-stearoyl glutamic acid, has demonstrated its capacity for self-assembly into distinct nanostructures on solid surfaces. researchgate.net Using atomic force microscopy (AFM), studies have revealed that this molecule can form quasi-stable, ordered objects. The specific size and shape of these self-assembled structures were found to depend on factors such as the solvent and the substrate used for deposition. researchgate.net The observation of unwinding and re-assembling of these objects under the microscope probe indicates a dynamic and responsive supramolecular architecture. researchgate.net This behavior highlights the potential for using this class of molecules to build novel, functional nanomaterials.
| Finding | Molecule Studied | Observation | Technique |
| Lamellar Structures | Sodium Stearoyl Glutamate | Forms layered, liquid crystalline phases in water, crucial for emulsion stability. avenalab.com | N/A |
| Nanostructure Self-Assembly | L-N-Stearoyl Glutamic Acid | Forms quasi-stable, ordered nanostructures on solid surfaces. researchgate.net | Atomic Force Microscopy (AFM) |
Design of Chiral Supramolecular Polymers
The intrinsic chirality of the glutamate headgroup in this compound presents an opportunity for the design of chiral supramolecular polymers. The self-assembly of chiral molecules is a cornerstone of creating complex, functional architectures. In principle, the stereochemistry of the amino acid component can direct the spatial arrangement of the molecules upon aggregation, leading to the formation of helical or other chiral structures. nih.govacs.org
While direct studies on the formation of chiral supramolecular polymers solely from this compound are not extensively documented in publicly available research, the behavior of similar chiral N-acyl amino acid surfactants provides a strong precedent. Research on various chiral N-palmitoyl amino acid surfactants has shown their spontaneous formation of diverse aggregate types in aqueous solutions. nih.gov The chirality of the amino acid can play a critical role in the self-assembly process, influencing the kinetics and morphology of the resulting nanostructures. acs.org The interplay of hydrogen bonding from the amide linkage and the carboxylate groups, along with hydrophobic interactions of the stearoyl chains, can lead to ordered assemblies with specific chiral symmetries.
The design principles for these supramolecular polymers would involve controlling factors such as concentration, temperature, pH, and ionic strength to guide the self-assembly process. The potential applications for such chiral supramolecular polymers are vast, ranging from chiral recognition and separation to asymmetric catalysis. nih.gov
Fabrication of Functional Structures on the Mesoscale
The utility of surfactants in directing the formation of structured materials on the mesoscale (2-50 nm) is well-established, particularly in the synthesis of mesoporous materials. Amino acid-based surfactants, including N-acylglutamates, have been investigated as templates or co-structure-directing agents for the fabrication of mesoporous silica with controlled pore sizes and structures. rsc.org The molecular geometry of the surfactant, including the headgroup size, plays a crucial role in determining the final mesophase, which can range from lamellar to hexagonal and cubic arrangements. rsc.org
This compound, as an N-acylglutamate, possesses the requisite molecular features to act as a structure-directing agent. Its amphiphilic nature allows it to form micelles and other aggregates in solution, which can serve as templates around which inorganic precursors (like silica) can polycondense. The size and shape of the resulting mesopores are influenced by the packing of the surfactant molecules. The larger headgroup of a glutamate derivative, compared to simpler carboxylates or sulfonates, can favor different interfacial curvatures, potentially leading to the formation of more complex, cage-type mesoporous structures. rsc.org The ability to create such ordered, high-surface-area materials is critical for applications in catalysis, adsorption, and drug delivery.
Interfacial Engineering for Enhanced Performance
The performance of many advanced materials and complex formulations is dictated by the properties of their internal interfaces. This compound's surface-active nature makes it a valuable tool for interfacial engineering, allowing for the precise control of surface properties and the behavior of multiphase systems.
Surface Modification and Adsorption Behavior in Complex Systems
A notable application of this compound in surface modification is in the treatment of pigments and other particulate materials. A patented technology involves the chemical bonding of this compound to the surface of pigments. This surface treatment, designated as NAI, enhances the dispersibility of the pigments in oils and silicones and improves their compatibility in emulsion systems. The amino acid coating provides a moist and dewy feel in cosmetic formulations and ensures the stability of the dispersion, preventing re-agglomeration of the pigment particles.
The adsorption of this compound onto surfaces is governed by the interactions between its functional groups and the substrate. The carboxylate groups of the glutamate headgroup can interact with positively charged sites on a surface, while the stearoyl tail provides a hydrophobic character. This dual functionality allows it to act as an effective coupling agent, modifying the surface energy of particles and improving their interaction with the surrounding medium. This is particularly important in complex systems like emulsions and suspensions, where the stability and performance are critically dependent on the nature of the particle-liquid interface.
Table 1: Illustrative Impact of this compound Surface Modification on Particulate Systems
| Property | Untreated Particles | Particles Treated with this compound |
| Surface Energy | High (hydrophilic) or Low (hydrophobic) | Modified to be more compatible with the continuous phase |
| Dispersibility in Oil | Poor for hydrophilic particles | Significantly Improved |
| Stability in Emulsions | Prone to agglomeration or phase separation | Enhanced stability, reduced particle aggregation |
| Interfacial Tension | High between particle and medium | Reduced, leading to better wetting and dispersion |
Influence on Rheological Properties of Colloidal Suspensions
The rheological properties of colloidal suspensions, such as viscosity and yield stress, are highly sensitive to inter-particle interactions. The adsorption of surfactants like this compound onto the particle surfaces can profoundly modify these interactions and, consequently, the flow behavior of the suspension. malvernpanalytical.comaps.org
By adsorbing onto the surface of particles in a colloidal suspension, this compound can provide steric and/or electrostatic stabilization. This stabilization prevents the particles from aggregating, which is a common cause of high viscosity and yield stress in concentrated suspensions. The hydrophilic glutamate headgroup can provide electrostatic repulsion between particles, particularly in aqueous systems, while the long stearoyl chain can provide a steric barrier.
Table 2: Expected Influence of this compound on Rheological Parameters of a Colloidal Suspension
| Rheological Parameter | Expected Effect of this compound Addition | Underlying Mechanism |
| Viscosity | Decrease | Reduction of particle aggregation through steric and electrostatic stabilization. |
| Yield Stress | Decrease | Prevention of the formation of a percolated particle network. |
| Shear Thinning Behavior | May be modified | Alteration of the shear-induced breakdown and reformation of particle structures. |
| Stability to Sedimentation | Increase | Improved dispersion stability prevents particles from settling. |
Chemical Reactivity and Environmental Fate of Disodium Stearoyl Glutamate
Oxidative and Reductive Transformation Pathways
The long saturated alkyl (stearoyl) chain of disodium (B8443419) stearoyl glutamate (B1630785) is generally resistant to oxidation under typical environmental conditions. However, under aggressive oxidative conditions, such as the presence of strong oxidizing agents or advanced oxidation processes, the hydrocarbon chain could undergo oxidation. The amide and amino acid moieties are more likely sites for oxidative attack. For instance, N-acyl amino acids can be subject to oxidation, leading to various degradation products. nih.gov The oxidation of the amino acid portion could potentially lead to deamination or other modifications.
Potential Oxidation Reactions:
| Functional Group | Potential Oxidizing Agents | Possible Products |
| Alkyl Chain | Hydroxyl radicals, ozone | Hydroxylated derivatives, carbonyls, shorter-chain fatty acids |
| Amide Linkage | Strong acids/bases, enzymes | Hydrolysis to stearic acid and glutamic acid |
| Amino Acid Moiety | Peracetic acid, other disinfectants | Deamination products, α-keto acids |
This table represents theoretical oxidation pathways based on general organic chemistry principles, not specific experimental data for Disodium Stearoyl Glutamate.
The reduction of the functional groups in this compound, particularly the amide and carboxylate groups, typically requires strong reducing agents and is not expected to be a significant environmental transformation pathway. The amide bond is notably stable and its reduction to an amine is a thermodynamically unfavorable process that necessitates high-energy reductants. acsgcipr.org In laboratory or industrial settings, amides can be reduced to amines using potent reagents like metal hydrides. acsgcipr.org However, such conditions are not prevalent in the natural environment. Therefore, reductive transformation of the amide or carboxylate groups of this compound in the environment is considered unlikely.
Substitution Reactions and Functional Group Derivatization
The primary substitution reaction involving this compound is related to its synthesis, which is an acylation reaction. Stearic acid is activated, often as stearoyl chloride, and then reacted with the amino group of glutamic acid in a nucleophilic acyl substitution.
For analytical purposes, the carboxyl groups of N-acyl amino acids like this compound can be derivatized. One such method involves the reaction with 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters. mdpi.comresearchgate.net This derivatization introduces a chromophore into the molecule, allowing for detection using UV/Vis spectrophotometry in techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net
Biodegradation and Environmental Dissipation Studies
Amino acid-based surfactants are generally considered to be readily biodegradable. academie-sciences.fr The amide bond in N-acyl amino acids can be cleaved by microorganisms, facilitating their degradation. vanabio.com
Biochemical Oxygen Demand (BOD) is a measure of the amount of dissolved oxygen required by aerobic biological organisms to break down organic material present in a given water sample at a certain temperature over a specific time period. It is a common indicator of the biodegradability of a substance. A study on a substance containing this compound demonstrated its ready biodegradability.
Biochemical Oxygen Demand of this compound
| Time (days) | % Biodegradation |
| 7 | 63 |
| 28 | 89 |
This data is indicative of the biodegradability of a product containing this compound and suggests that the compound is not persistent in the environment.
The primary step in the biodegradation of N-acyl amino acids is the enzymatic hydrolysis of the amide bond, which breaks the molecule down into its constituent fatty acid and amino acid. In the case of this compound, this initial cleavage would yield stearic acid and glutamic acid.
Following this initial hydrolysis, these two intermediate metabolites enter well-established metabolic pathways for further mineralization to carbon dioxide, water, and mineral salts.
Stearic Acid Mineralization: Stearic acid, a common saturated fatty acid, is degraded by most organisms through the process of β-oxidation. nih.gov In this pathway, the fatty acid is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units then enter the citric acid cycle (Krebs cycle) to be completely oxidized to CO2.
Glutamic Acid Mineralization: Glutamic acid is a non-essential amino acid that plays a central role in cellular metabolism. wikipedia.org It can be converted to α-ketoglutarate, an intermediate of the citric acid cycle, through transamination or oxidative deamination. wikipedia.orgmdpi.com Once converted, it is readily mineralized within the citric acid cycle. Glutamate is also a major oxidative fuel for the gut. nih.govresearchgate.net
The rapid breakdown into these two common natural substances, which are then readily metabolized, accounts for the high biodegradability of this compound.
Abiotic and Biotic Degradation Processes in Aquatic Environments
This compound, an amino acid-based surfactant, is recognized for its favorable environmental profile, particularly its ready biodegradability. wanabio.com The degradation of this compound in aquatic environments occurs through both abiotic and biotic pathways, with biotic processes playing a predominant role.
The primary biotic degradation pathway for this compound involves enzymatic hydrolysis. Microorganisms in aquatic systems, such as bacteria, produce enzymes like amidohydrolases that catalyze the cleavage of the amide bond linking the stearic acid (a fatty acid) and the glutamic acid (an amino acid) moieties. asm.orgtandfonline.com This initial hydrolysis step breaks down the surfactant into its constituent components: stearic acid and glutamic acid. Both of these resulting substances are naturally occurring and can be readily utilized by microorganisms as carbon and energy sources, leading to their further degradation and eventual mineralization to carbon dioxide and water. wanabio.com
The general biodegradability of N-acyl amino acid surfactants has been a subject of various studies. Research indicates that these types of compounds are readily biodegradable. rsc.org Stearoyl derivatives of amino acids, including glutamic acid, have been specifically identified as readily biodegradable. rsc.org The biodegradability of surfactants can be formally assessed using standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals.
Table 1: OECD 301 Guidelines for Ready Biodegradability
| Test Method | Description | Pass Level |
|---|---|---|
| OECD 301 A | DOC Die-Away | ≥ 70% removal of Dissolved Organic Carbon (DOC) |
| OECD 301 B | CO2 Evolution | ≥ 60% of Theoretical CO2 (ThCO2) production |
| OECD 301 C | MITI (I) | ≥ 60% of Theoretical Oxygen Demand (ThOD) |
| OECD 301 D | Closed Bottle | ≥ 60% of ThOD |
| OECD 301 E | Modified OECD Screening | ≥ 70% DOC removal |
| OECD 301 F | Manometric Respirometry | ≥ 60% of ThOD |
To be classified as readily biodegradable, the pass level must be reached within a 10-day window during the 28-day test period. oecd.orgfao.org
Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of this compound in aquatic environments, although typically to a lesser extent than biotic degradation under normal environmental conditions. nih.gov The amide bond in the molecule can undergo chemical hydrolysis, a process that is influenced by the pH of the water. wanabio.com
Stability Under Varied Environmental Conditions (e.g., pH, Photo-oxidation)
Studies on similar N-acyl glutamate surfactants, such as sodium lauroyl glutamate, have demonstrated this pH-dependent behavior. For instance, properties like surface tension and the critical micelle concentration (CMC) have been observed to be optimal at pH values between 6 and 7. researchgate.net In contrast, functional properties like foaming and emulsifying ability are reported to be more effective in a slightly alkaline pH range of 8 to 10. researchgate.net This suggests that the stability and performance of this compound in formulations and its behavior in the environment are closely linked to the pH of the surrounding medium.
The chemical stability of the amide bond in this compound is also a key consideration. Amide bonds are generally stable but can undergo hydrolysis under strongly acidic or alkaline conditions. researchgate.net This chemical hydrolysis would lead to the same degradation products as enzymatic hydrolysis, namely stearic acid and glutamic acid. The rate of this abiotic hydrolysis is generally slow under typical environmental pH conditions (around 6 to 9) but can be accelerated at more extreme pH values. nih.gov
Photo-oxidation is another potential abiotic degradation pathway for organic molecules in the environment upon exposure to sunlight. This process involves the reaction of the molecule with photochemically generated reactive species, such as hydroxyl radicals. mdpi.com While surfactants, in general, can undergo photodegradation, specific data on the photo-oxidation stability and pathways for this compound are not extensively documented in scientific literature. nih.gov The susceptibility of a molecule to photo-oxidation depends on its chemical structure and its ability to absorb light or react with photogenerated oxidants.
Table 2: Summary of Stability Factors for this compound
| Factor | Effect on Stability |
|---|---|
| pH | Influences the protonation state, surface-active properties, and the rate of chemical hydrolysis of the amide bond. Optimal performance for different properties varies with pH. researchgate.net |
| Photo-oxidation | Potential for degradation through reaction with photochemically produced reactive species, though specific data for this compound is limited. mdpi.com |
Theoretical and Computational Investigations of Disodium Stearoyl Glutamate
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net For Disodium (B8443419) Stearoyl Glutamate (B1630785), MD simulations can elucidate the complex intermolecular interactions that govern its surfactant properties.
Atomistic MD simulations performed on N-acyl amino acid surfactants, including glutamate-based types, reveal the critical role of the headgroup's interactions. tandfonline.com The two carboxylate groups on the glutamate headgroup are primary sites for forming hydrogen bonds with surrounding water molecules. These simulations show that regular, cage-like water distributions form around the surfactant headgroups. tandfonline.com The stearoyl tail, being a long hydrocarbon chain, exhibits hydrophobic interactions, driving it away from water and towards other non-polar molecules or into the non-polar interior of micelles.
Key intermolecular interactions for Disodium Stearoyl Glutamate identified through simulations include:
Hydrogen Bonding: The amide linkage and particularly the two carboxylate groups of the glutamate headgroup act as strong hydrogen bond acceptors, interacting extensively with water molecules. This strong hydration is crucial for the molecule's water solubility. tandfonline.com
Electrostatic Interactions: The negatively charged carboxylate groups interact strongly with the dissociated sodium counterions (Na+) and polar water molecules. Simulations show that counterion binding to the headgroups is a significant factor in the packing and behavior of the surfactant molecules at interfaces. tandfonline.com
Van der Waals Forces: These forces, particularly London dispersion forces, dominate the interactions between the hydrophobic stearoyl tails, promoting their aggregation to minimize contact with water. tdl.org
Simulations of N-acyl glutamate monolayers have shown that the flexible side chain of the glutamate headgroup prevents the intramolecular chelation of divalent cations like Ca2+ between its two carboxylate groups, a finding that highlights the specific conformational properties of this surfactant. tandfonline.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and interaction mechanisms. researchgate.net For this compound, these calculations can map the electron density distribution, identify reactive sites, and predict how the molecule will interact with other species or surfaces.
While specific DFT studies on this compound are not widely published, research on similar N-acyl amino acid surfactants demonstrates the utility of these methods. researchgate.netmdpi.com Such calculations typically reveal that the highest electron density is localized on the electronegative oxygen atoms of the two carboxylate groups and the amide group. These regions represent the nucleophilic centers of the molecule, which are key to its ability to coordinate with cations and participate in hydrogen bonding.
The primary applications of quantum chemical calculations for this molecule include:
Charge Distribution Analysis: Determining the partial atomic charges across the molecule, confirming the high negative charge concentration on the glutamate headgroup's carboxylates. This charge distribution is fundamental to its function as an anionic surfactant.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For this compound, the HOMO is expected to be located on the electron-rich carboxylate groups, indicating these are the sites most likely to donate electrons in a chemical interaction. The LUMO location would indicate the most probable sites for accepting electrons.
Adsorption Mechanism: DFT calculations are used to model the adsorption of surfactants onto surfaces. For this compound, this could involve modeling the chemisorption of the carboxylate groups onto a positively charged substrate, explaining its efficacy in various formulations. mdpi.com
Modeling of Self-Assembly Processes and Aggregate Formation
The defining characteristic of surfactants is their ability to self-assemble in solution to form aggregates such as micelles. Due to the large number of molecules and longer timescales involved, coarse-grained (CG) molecular dynamics simulations are the preferred tool for studying these phenomena. rsc.orgnih.govfrontiersin.orgresearchgate.netnih.gov In CG models, groups of atoms are represented as single "beads," reducing the computational cost and allowing for the simulation of large-scale assembly processes. nih.govfrontiersin.org
Experimental studies on the shorter-chain analogue, sodium lauryl glutamate, show a progression from small, globular micelles to larger, rod-like or worm-like micelles and eventually to liquid crystalline phases as concentration increases. icm.edu.pl Computational models aim to reproduce this behavior.
The modeling process for this compound self-assembly would involve:
Initial Random Distribution: Surfactant molecules are randomly placed in a simulation box filled with water molecules (or coarse-grained water beads).
Spontaneous Aggregation: As the simulation runs, the hydrophobic stearoyl tails spontaneously aggregate to minimize their exposure to water, driven by the hydrophobic effect. This process is primarily entropy-driven. rsc.org
Micelle Formation: The hydrophilic glutamate headgroups remain on the exterior of the aggregate, interacting with water and sodium counterions, leading to the formation of a stable micelle.
Phase Behavior: By varying the simulated concentration, these models can predict the critical micelle concentration (CMC) and the transitions to different aggregate shapes (e.g., spherical to cylindrical), mirroring experimentally observed phase behavior. icm.edu.pl
These simulations provide a dynamic picture of micellization, revealing the kinetics and thermodynamic driving forces of the process.
Computational Prediction of Surfactant Efficacy Parameters (e.g., CMC, HLB)
The Critical Micelle Concentration (CMC) and Hydrophile-Lipophile Balance (HLB) are crucial parameters that define a surfactant's efficacy. Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict these values from molecular structure alone. mdpi.comscienomics.comarxiv.org
QSPR models are statistical models that correlate molecular descriptors (numerical representations of molecular structure) with experimental properties. researchgate.net For amino acid-based surfactants, a combination of MD simulations and QSPR has been shown to be effective. tdl.org These studies conclude that for anionic amino acid-based surfactants, electrostatic energies largely determine the order of magnitude of the CMC, while van der Waals energies, related to the size of the hydrophobic tail, fine-tune the specific value. tdl.org
Machine learning algorithms, such as Artificial Neural Networks (ANN) and Graph Neural Networks (GNN), are increasingly used to build more accurate and robust QSPR models for predicting surfactant properties. mdpi.comarxiv.orgresearchgate.net
| Descriptor Category | Specific Descriptor Examples | Relevance to Surfactant Structure |
|---|---|---|
| Thermodynamic/Energy | Total Potential Energy, Van der Waals Energy, Electrostatic Energy | Reflects the stability of the molecule in solution and the driving forces for micellization. tdl.org |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Basic structural information about the molecule's size and elemental composition. |
| Topological | Topological Polar Surface Area (TPSA), Shape Indices | Describes the size, shape, and branching of the molecule, which affects packing in micelles. scienomics.com |
| Electronic | Ionization Potential, Electronegativity | Relates to the molecule's charge distribution and ability to interact with polar solvents and ions. tdl.orgresearchgate.net |
Bioconcentration Factor (BCF) Modeling in Environmental Fate Prediction
The Bioconcentration Factor (BCF) is a critical parameter in environmental risk assessment, quantifying the tendency of a chemical to accumulate in aquatic organisms from the surrounding water. researchgate.netmdpi.com For surfactants, traditional BCF prediction based on the octanol-water partition coefficient (log Kow) is often unreliable because it does not adequately capture the complex interactions of amphiphilic molecules. cefas.co.uk
Computational models like the BCFBAF™ program within the U.S. EPA's EPI Suite™ use more sophisticated QSAR-based methods that account for factors beyond simple hydrophobicity. epa.govnih.gov These models incorporate molecular size, structure-based fragments, and corrections for ionization, which are crucial for anionic surfactants like this compound. Recent advances also incorporate machine learning algorithms trained on large datasets of experimental BCF values to improve predictive accuracy. nih.govnih.gov
Key considerations for modeling the BCF of this compound include:
Ionization: As an anionic substance, its transport and partitioning behavior are heavily influenced by its ionized state at typical environmental pH. Models must account for the electrostatic interactions of the charged headgroup.
Molecular Size: Large molecules may have reduced membrane permeability, a factor that can mitigate bioconcentration.
Biotransformation: The potential for the molecule to be metabolized by organisms can significantly reduce its BCF. QSARs can estimate biotransformation rates based on the presence of susceptible functional groups (e.g., amide bonds, alkyl chains). umn.edu
| Input Parameter/Descriptor | Description | Importance for this compound |
|---|---|---|
| Molecular Structure (SMILES) | A string representation of the 2D chemical structure. | The fundamental input from which all other descriptors are calculated. |
| Log Kow | Octanol-water partition coefficient, a measure of hydrophobicity. | Used as a baseline descriptor, but requires significant correction for ionic nature. |
| Molecular Weight / Size | Mass and dimensions of the molecule. | Large size may limit uptake across biological membranes. |
| Structural Fragments | Presence of specific chemical groups. | Used to estimate contributions to biotransformation and specific interactions. |
| Acid Dissociation Constant (pKa) | Indicates the degree of ionization at a given pH. | Crucial for determining the charge state of the glutamate headgroup in the environment. |
Using these advanced models, a more realistic BCF value can be predicted, providing a crucial piece of data for assessing the environmental fate and potential for bioaccumulation of this compound.
Q & A
Q. What are the key physicochemical properties of DSG that influence its performance in surfactant applications, and how can these be systematically characterized?
DSG’s surfactant efficacy depends on its critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and interfacial tension reduction. Key characterization methods include:
- Surface tension measurement using a tensiometer to determine CMC .
- HPLC or NMR for assessing purity and structural integrity, particularly verifying the stearoyl-glutamate linkage .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, with decomposition temperatures typically exceeding 300°C .
Q. How can researchers optimize the synthesis of DSG at the laboratory scale to ensure reproducibility and scalability?
DSG is synthesized via the reaction of stearoyl chloride with L-glutamic acid, followed by neutralization with sodium hydroxide. Key considerations include:
- Stoichiometric control : Ensuring a 1:1 molar ratio of stearoyl chloride to glutamic acid to minimize unreacted residues .
- Reaction temperature : Maintaining 40–50°C to prevent side reactions (e.g., hydrolysis of stearoyl chloride) .
- Post-synthesis purification : Dialysis or recrystallization to achieve ≥85% purity, as per quality standards .
Q. What analytical methods are recommended for assessing the purity and structural consistency of DSG batches in academic research?
- FTIR spectroscopy : To confirm the presence of carboxylate (-COO⁻) and amide (-CONH-) functional groups .
- Elemental analysis : Validating sodium content (theoretical Na: ~7.8% w/w) .
- Mass spectrometry (MS) : Identifying impurities such as mono-sodium salts or hydrolyzed byproducts .
Advanced Research Questions
Q. How do formulation variables (e.g., pH, ionic strength) affect the colloidal stability of DSG in aqueous systems, and what experimental designs can quantify these effects?
DSG’s stability is pH-dependent due to its carboxylate groups. Methodological approaches include:
- Zeta potential measurements : To assess colloidal stability across pH 4–9 (optimal range: 5.5–7.0) .
- Dynamic light scattering (DLS) : Monitoring particle size distribution under varying ionic strengths (e.g., NaCl 0.1–1.0 M) .
- Accelerated stability testing : Storing emulsions at 4°C, 25°C, and 40°C for 4–12 weeks to simulate long-term behavior .
Q. What mechanisms underlie DSG’s efficacy as a surface treatment agent for inorganic cosmetic powders (e.g., TiO₂), and how can these be validated experimentally?
DSG adsorbs onto powder surfaces via hydrophobic (stearoyl chain) and electrostatic (carboxylate) interactions. Validation strategies:
- Contact angle measurements : Quantifying lipophilicity enhancement after DSG treatment .
- X-ray photoelectron spectroscopy (XPS) : Detecting surface-bound DSG through nitrogen and sodium signals .
- In vitro dispersion tests : Measuring oil-phase dispersibility using centrifugation-sedimentation protocols .
Q. How can researchers resolve contradictions in literature data regarding DSG’s compatibility with cationic surfactants?
Conflicting reports may arise from differences in molar ratios or pH conditions. A systematic framework includes:
- Phase diagram construction : Mapping precipitation boundaries in DSG-cationic surfactant mixtures .
- Isothermal titration calorimetry (ITC) : Quantifying binding energetics and stoichiometry .
- Statistical design of experiments (DoE) : Applying factorial designs to isolate critical variables (e.g., pH, concentration) .
Q. What advanced spectroscopic or computational methods are suitable for studying DSG’s interaction with biomembranes in dermatological research?
- Fluorescence anisotropy : Using diphenylhexatriene (DPH) probes to assess membrane fluidity modulation .
- Molecular dynamics (MD) simulations : Modeling DSG’s insertion into lipid bilayers (e.g., DPPC membranes) .
- Confocal Raman microscopy : Visualizing DSG penetration depth in stratum corneum models .
Methodological Guidelines
Q. How should researchers design a robust protocol for evaluating DSG’s biodegradability in environmental toxicity studies?
- OECD 301F test : Measuring biochemical oxygen demand (BOD) over 28 days, with ≥60% degradation indicating compliance .
- LC-MS/MS analysis : Tracking intermediate metabolites (e.g., glutamic acid, stearic acid) to confirm mineralization pathways .
Q. What statistical approaches are recommended for analyzing dose-response relationships in DSG’s surfactant efficacy studies?
- Non-linear regression : Fitting data to the Hill equation to estimate EC₅₀ values .
- ANOVA with post-hoc tests : Comparing multiple formulations (e.g., DSG vs. SDS) under varying conditions .
Data Interpretation and Reporting
Q. How can researchers address variability in DSG’s performance metrics (e.g., foaming capacity) across replicate experiments?
Q. What criteria should guide the inclusion of DSG-related data in peer-reviewed publications to ensure reproducibility?
- Detailed synthesis protocols : Reporting reaction times, purification steps, and yield .
- Raw data accessibility : Depositing chromatograms, spectral data, and simulation files in repositories (e.g., OSTI DataID) .
- Negative results reporting : Documenting failed experiments (e.g., phase separation in specific formulations) to aid troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
